

# In-Depth Technical Guide: 2-Bromo-9,10-bis(2-naphthalenyl)anthracene

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## Compound of Interest

Compound Name: 2-Bromo-9,10-bis(2-naphthalenyl)anthracene

Cat. No.: B1290077

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CAS Number: 474688-76-1

This technical guide provides a comprehensive overview of **2-Bromo-9,10-bis(2-naphthalenyl)anthracene**, a key organic semiconductor material. Aimed at researchers, scientists, and professionals in drug development and materials science, this document details its chemical and physical properties, a detailed synthesis protocol, and its applications, particularly in the field of organic electronics.

## Core Compound Properties

**2-Bromo-9,10-bis(2-naphthalenyl)anthracene** is a polycyclic aromatic hydrocarbon characterized by a central anthracene core functionalized with two naphthalenyl groups at the 9 and 10 positions and a bromine atom at the 2 position.<sup>[1]</sup> This molecular structure imparts strong fluorescence properties, making it a material of significant interest for organic light-emitting diodes (OLEDs).<sup>[1]</sup> The presence of the bulky naphthyl substituents enhances the compound's thermal and morphological stability, while the bromine atom offers a reactive site for further molecular engineering.

Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	474688-76-1	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>34</sub> H <sub>21</sub> Br	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	509.43 g/mol	<a href="#">[3]</a>
Appearance	Yellow-green or white powder	N/A
Melting Point	242-248 °C	N/A
Boiling Point (Predicted)	630.1 °C	N/A
Density	Data not available	

## Spectroscopic and Electronic Data

While widely listed by chemical suppliers, detailed experimental spectroscopic and electronic data for **2-Bromo-9,10-bis(2-naphthalenyl)anthracene** are not readily available in public literature. Commercial suppliers may hold this data internally. For research and development purposes, experimental characterization is recommended.

Table 2: Expected Spectroscopic and Electronic Properties

Analysis Type	Expected Data/Features
$^1\text{H}$ and $^{13}\text{C}$ NMR	Complex aromatic signals corresponding to the anthracene and naphthalene protons and carbons.
Infrared (IR) Spectroscopy	Characteristic peaks for C-H and C=C stretching of the aromatic rings, and a C-Br stretching frequency.
UV-Vis Absorption	Strong absorption bands in the UV region, characteristic of the extended $\pi$ -conjugated system.
Photoluminescence	Strong fluorescence emission, likely in the blue region of the visible spectrum, making it suitable for OLED applications.
Thermogravimetric Analysis (TGA)	High thermal stability is expected due to the large aromatic structure.
Cyclic Voltammetry (CV)	Reversible oxidation and reduction waves, indicating its potential for charge transport in electronic devices.

## Experimental Protocols: Synthesis

A detailed two-step synthesis protocol for **2-Bromo-9,10-bis(2-naphthalenyl)anthracene** has been reported.<sup>[2]</sup> The process involves the reaction of 2-bromonaphthalene with an anthracene precursor followed by a reduction step.

### Step 1: Synthesis of 2-Bromo-9,10-bis(2-naphthalenyl)anthracene-9,10-diol

Methodology:

- Under a nitrogen atmosphere, dissolve 2-bromonaphthalene (11.0 g, 53.1 mmol) in 100 mL of anhydrous tetrahydrofuran (THF).<sup>[2]</sup>

- Cool the solution to -78 °C using a dry ice/acetone bath.[2]
- Slowly add tert-butyl lithium (47.0 mL of a 1.7 M solution in pentane) to the cooled solution. [2]
- Stir the reaction mixture at -78 °C for approximately 1 hour.[2]
- Add 2-bromo-9,10-anthraquinone (compound 104 in the original source, 6.31 g, 22.0 mmol) to the reaction mixture.[2]
- Remove the cooling bath and allow the mixture to warm to room temperature, continuing to stir for about 3 hours.[2]
- Quench the reaction by adding an aqueous solution of ammonium chloride.[2]
- Extract the product with dichloromethane.[2]
- Combine the organic phases, dry over magnesium sulfate, and concentrate under reduced pressure to obtain the crude diol product.[2]

## Step 2: Synthesis of 2-Bromo-9,10-bis(2-naphthalenyl)anthracene

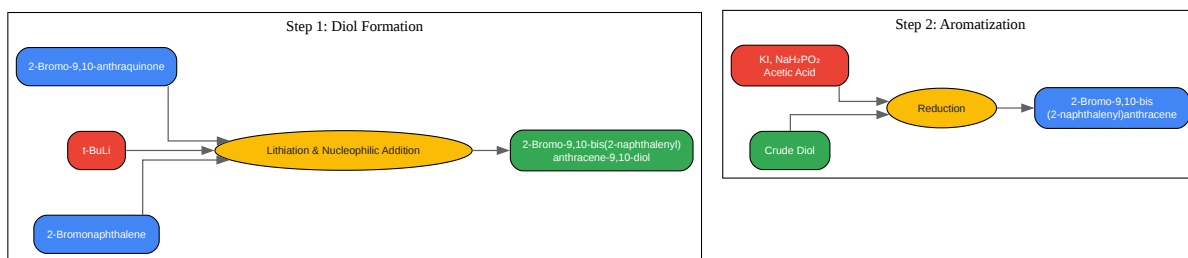
### Methodology:

- Suspend the crude dinaphthyl glycol from the previous step (11.2 g, 20.5 mmol) in 600 mL of acetic acid under a nitrogen atmosphere.[2]
- Sequentially add potassium iodide (34.2 g, 206 mmol) and sodium hypophosphite hydrate (36.0 g, 340 mmol).[2]
- Heat the reaction mixture to reflux and stir for approximately 3 hours.[2]
- After the reaction is complete, cool the mixture to room temperature.[2]
- Filter the solid product, wash with water and then methanol.[2]

- Dry the solid under vacuum to yield the final product, 2-bromo-9,10-bis(2-naphthyl)anthracene, as a light-yellow solid (10.1 g, 96% yield).[2]

## Experimental Workflows and Logical Relationships

The synthesis of **2-Bromo-9,10-bis(2-naphthalenyl)anthracene** follows a logical progression from readily available starting materials to the final, highly functionalized product. The workflow is designed to first build the core carbon skeleton and then perform a reduction to achieve the desired aromatic system.



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Caption: Synthetic pathway for **2-Bromo-9,10-bis(2-naphthalenyl)anthracene**.

## Applications in Organic Electronics

**2-Bromo-9,10-bis(2-naphthalenyl)anthracene** is primarily utilized as a material in the fabrication of Organic Light-Emitting Diodes (OLEDs). Its large conjugated system and fluorescent properties make it an excellent candidate for use as an emissive layer material or as a host for other dopant emitters.[2] The anthracene core is a well-established blue emitter, and the addition of the naphthyl groups can tune the electronic properties and improve device stability. The bromine atom provides a convenient point for further functionalization, allowing for

the synthesis of a wider range of materials with tailored properties for specific OLED applications. While its potential is clear, specific performance data of OLEDs incorporating this exact compound is not yet prevalent in published literature, indicating an area ripe for further research.

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